1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
1,7-BIS(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE: is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and two trifluoromethyl groups attached to a pyrimido[4,5-d][1,3]diazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-BIS(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with a trifluoromethylated reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,7-BIS(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 1,7-BIS(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1,7-BIS(4-CHLOROPHENYL)-4-(1,3-DITHIOLAN-2-YLIDENE)-1,6-HEPTADIENE-3,5-DIONE: This compound shares a similar core structure but differs in the substitution pattern, which affects its chemical reactivity and biological activity.
1,1,1-TRICHLORO-2,2-BIS(4-CHLOROPHENYL)ETHANE: Known for its use as an insecticide, this compound has a different functional group arrangement but shares the chlorophenyl moieties.
Uniqueness: 1,7-BIS(4-CHLOROPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to the presence of both chlorophenyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H10Cl2F6N4O2 |
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Molecular Weight |
523.2 g/mol |
IUPAC Name |
1,7-bis(4-chlorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H10Cl2F6N4O2/c21-10-3-1-9(2-4-10)14-29-15-13(18(31-14,19(23,24)25)20(26,27)28)16(33)30-17(34)32(15)12-7-5-11(22)6-8-12/h1-8H,(H,29,31)(H,30,33,34) |
InChI Key |
KDYRZABUKMFDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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